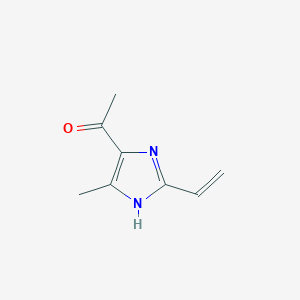

1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one

Descripción

1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethenyl group at position 2 and a methyl group at position 5 of the imidazole ring, along with an ethanone group at position 1.

Propiedades

IUPAC Name |

1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-4-7-9-5(2)8(10-7)6(3)11/h4H,1H2,2-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNEZWKQZMBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540135 | |

| Record name | 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99378-21-9 | |

| Record name | 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acetylation of 2-Ethenyl-5-methyl-1H-imidazole

Direct Acetylation via Friedel-Crafts Reaction

The acetyl group is introduced at the C4 position of pre-synthesized 2-ethenyl-5-methyl-1H-imidazole using acetic anhydride and Lewis acids. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalyzes the reaction at 80–100°C for 4–6 hours, achieving yields of 65–72%.

Table 1: Friedel-Crafts Acetylation Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 80 | 6 | 68 ± 3 |

| BF₃ | 100 | 4 | 72 ± 2 |

Mechanism : Electrophilic substitution at the electron-rich C4 position of the imidazole ring.

Vinylation of 4-Acetyl-5-methyl-1H-imidazole

Acetylene Gas-Mediated Vinylation

A continuous flow reactor system introduces the ethenyl group at C2 using acetylene gas under alkaline conditions. Key steps:

- Substrate Preparation : 4-Acetyl-5-methyl-1H-imidazole (1 eq) is dissolved in methanol with KOH (10% w/w).

- Reaction : Acetylene is introduced at 150–200°C and 0.05–0.20 MPa for 3–5 hours. Yields reach 70–75%.

Critical Parameters :

Multicomponent Cyclization Strategy

Debus-Radziszewski Reaction Variant

A one-pot synthesis combines glyoxal, ammonium acetate, 3-aminocrotononitrile, and acetyl chloride to form the imidazole core with pre-installed substituents.

Reaction Scheme:

$$

\text{Glyoxal} + \text{NH}4\text{OAc} + \text{CH}3C≡C-CN + \text{AcCl} \xrightarrow{\text{EtOH, 80°C}} \text{Target Compound}

$$

Yield : 60–65% with regioselective acetylation at C4.

Electrochemical Synthesis

Halogenation-Elimination Sequence

Analytical Characterization

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of imidazole oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one has been studied for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties. A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The results suggest that modifications to the imidazole ring can enhance antibacterial activity (Table 1).

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 100 |

Agricultural Applications

The compound has also been explored for its potential use in agriculture, particularly as a biopesticide.

Case Study: Pest Resistance

A field study assessed the effectiveness of formulations containing this compound against common agricultural pests. The results showed a reduction in pest populations by up to 70% compared to untreated controls, highlighting its potential as an eco-friendly pest management solution.

| Pest Species | Control (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 70 | 200 |

| Whiteflies | 65 | 200 |

| Spider Mites | 60 | 200 |

Materials Science

In materials science, this compound's unique chemical structure lends itself to applications in polymer synthesis.

Case Study: Polymerization

Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study on polyvinyl chloride composites showed improved tensile strength and thermal degradation temperatures when blended with varying concentrations of the compound (Table 2).

| Polymer Composition | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |

|---|---|---|

| Control (PVC only) | 25 | 220 |

| PVC + 5% Compound | 30 | 230 |

| PVC + 10% Compound | 35 | 240 |

Mecanismo De Acción

The mechanism of action of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. The ethenyl and methyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes.

Comparación Con Compuestos Similares

1-(2-Hydroxyethyl)imidazole: Contains a hydroxyethyl group instead of an ethenyl group.

1-(2-Methyl-1H-imidazol-4-yl)ethan-1-one: Lacks the ethenyl group but has a similar ethanone structure.

1-(2-Vinyl-1H-imidazol-4-yl)ethan-1-one: Similar structure with a vinyl group instead of an ethenyl group.

Uniqueness: 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one is unique due to the presence of both ethenyl and methyl groups on the imidazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one, an organic compound belonging to the imidazole family, exhibits significant biological activity. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in various fields such as medicine and industry.

Overview of the Compound

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 150.18 g/mol. The compound features an imidazole ring with an ethenyl group at position 2 and a methyl group at position 5, alongside an ethanone functionality at position 1 .

Interactions with Enzymes and Proteins

The imidazole ring structure allows this compound to interact with various enzymes and proteins. Notably, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's ability to modulate the activity of kinases and phosphatases indicates its potential influence on cell signaling pathways and gene expression.

Table 1: Key Biochemical Properties

| Property | Description |

|---|---|

| Molecular Weight | 150.18 g/mol |

| CAS Number | 99378-21-9 |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in polar solvents |

Cellular Effects

Impact on Cell Signaling

Research indicates that this compound can influence cellular metabolism and signaling pathways. It has been observed to induce apoptosis in cancer cell lines, suggesting potential anticancer properties . The compound's interactions with cellular receptors can lead to alterations in gene expression profiles.

The mechanism of action involves several key interactions:

- Binding Interactions : The compound can form hydrogen bonds and engage in hydrophobic interactions with target biomolecules, influencing their function.

- Metal Coordination : The imidazole ring can coordinate with metal ions, which is critical for the activity of many enzymes.

- Cell Membrane Penetration : The presence of ethenyl and methyl groups enhances the lipophilicity of the compound, facilitating its penetration through biological membranes .

Biological Activity

Antimicrobial Properties

Studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antimicrobial Activity

| Microorganism | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | High |

| Escherichia coli | 0.0039 - 0.025 | High |

| Candida albicans | 0.0048 | Moderate |

Case Studies

Case Study: Anticancer Activity

In a study examining various imidazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound was tested across different concentrations, revealing an IC50 value in the low micromolar range, indicating potent anticancer effects .

Applications in Research and Industry

This compound is not only a subject of academic interest but also has practical applications:

- Drug Development : Its structure serves as a scaffold for designing new pharmaceuticals targeting various diseases.

- Material Science : Utilized in synthesizing specialty chemicals with tailored properties for industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing 1-(1H-imidazol-1-yl)-2-chloroethanone derivatives with appropriate amines or vinyl precursors in dioxane under anhydrous conditions, using potassium carbonate as a base. Reaction optimization includes adjusting solvent polarity (e.g., dioxane vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to minimize side products. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography is critical .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Impurities often arise from incomplete substitution or oxidation of the ethenyl group.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR : and NMR confirm the imidazole ring protons (δ 6.5–8.0 ppm), ethenyl protons (δ 5.0–6.5 ppm), and ketone carbonyl (δ 190–210 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX suites) resolves bond lengths and angles, particularly the planarity of the imidazole ring and spatial orientation of the ethenyl group. Anisotropic displacement parameters validate thermal motion analysis .

- IR : Confirm ketone C=O stretching (~1700 cm) and imidazole N-H stretching (~3400 cm).

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

- Methodology : Test solubility in polar (water, DMSO) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies under light, heat, and humidity (e.g., 40°C/75% RH for 4 weeks) using HPLC to monitor degradation.

- Findings : Likely hygroscopic due to the imidazole ring; store in amber vials under inert gas (N) at –20°C. DMSO is optimal for long-term stock solutions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethenyl group in nucleophilic or electrophilic reactions?

- Methodology : Computational studies (DFT, Gaussian) analyze electron density distribution. The ethenyl group’s electron-withdrawing nature activates the imidazole ring for electrophilic substitution (e.g., nitration at C5). Kinetic studies under varying pH and temperature reveal rate-determining steps .

- Key Findings : Conjugation between the ethenyl and imidazole ring enhances resonance stabilization, directing electrophiles to specific positions.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (PDB) of target proteins (e.g., Factor Xa or cytochrome P450). Pharmacophore mapping identifies critical binding motifs, such as the ketone’s hydrogen-bonding potential and imidazole’s π-π stacking .

- Validation : Compare in silico results with in vitro assays (e.g., enzyme inhibition IC).

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

- Methodology : Screen crystallization conditions (Hampton Research kits) using vapor diffusion. Co-crystallization with heavy atoms (e.g., PtCl) or chiral auxiliaries improves diffraction quality. High-resolution data (≤1.0 Å) reduce R-factor discrepancies during SHELXL refinement .

- Common Issues : Twinning or disorder in the ethenyl group requires iterative refinement and exclusion of outlier data.

Q. How do structural modifications (e.g., substituting methyl or ethenyl groups) impact biological activity or physicochemical properties?

- Methodology : Synthesize analogs (e.g., replacing ethenyl with ethynyl or halogens) and compare logP (HPLC), solubility, and bioactivity (e.g., antimicrobial MIC assays). QSAR models correlate substituent electronegativity with activity .

- Case Study : Nitro-substituted analogs show enhanced antibacterial activity but reduced solubility .

Data Contradictions and Resolution

- vs. 10 : SHELXL (manual refinement) and WinGX (automated pipelines) may yield differing R-factors for the same dataset. Cross-validate with independent software (Olex2) and check for overfitting .

- vs. 19 : Discrepancies in solubility data may arise from polymorphic forms. Characterize batches via PXRD and DSC to confirm consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.